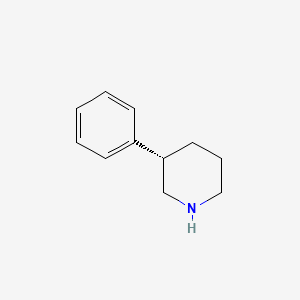

(S)-3-Phenylpiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208096 | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59349-71-2 | |

| Record name | (3S)-3-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59349-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059349712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Phenylpiperidine is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details two primary synthetic strategies: asymmetric synthesis from pyridine (B92270) derivatives and the resolution of racemic mixtures. The guide includes detailed experimental protocols, quantitative data for key reaction steps, and methodologies for the characterization of the final product, with a focus on spectroscopic and chromatographic techniques.

Introduction

The 3-phenylpiperidine (B1330008) scaffold is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The stereochemistry at the C3 position is often crucial for biological activity, making the enantioselective synthesis of this compound a topic of significant interest for researchers in organic and medicinal chemistry. This guide aims to provide a practical resource for the preparation and analysis of this important chiral intermediate.

Synthesis of this compound

Two principal strategies for the synthesis of enantiomerically enriched this compound are presented: rhodium-catalyzed asymmetric synthesis and classical chiral resolution.

Rhodium-Catalyzed Asymmetric Synthesis

A modern and efficient approach to this compound involves the asymmetric synthesis starting from pyridine. This method typically involves the formation of a dihydropyridine (B1217469) intermediate, followed by a rhodium-catalyzed asymmetric arylation and subsequent reduction.

Caption: Workflow for the asymmetric synthesis of this compound.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (N-Protected 1,2-Dihydropyridine) [1]

-

To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (B129727) (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction with water (50 mL) and extract with Et₂O (2 x 30 mL).

-

Wash the combined organic layers with 1N NaOH (twice) and 1N HCl (twice), then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rhodium-Catalyzed Asymmetric Phenylation [1][2]

-

In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Add a 1:1:1 mixture of toluene, THP, and H₂O to the vial.

-

Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

-

Add phenylboronic acid (3.0 equiv) followed by the N-protected 1,2-dihydropyridine (1.0 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

After completion, cool the reaction to room temperature, dilute with Et₂O, and pass through a plug of silica gel.

-

Remove the solvent in vacuo and purify by flash chromatography to afford (S)-N-protected-3-phenyl-1,2,3,6-tetrahydropyridine.

Step 3: Reduction of the Tetrahydropyridine

-

Dissolve the (S)-N-protected-3-phenyl-1,2,3,6-tetrahydropyridine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the catalyst and concentrate the filtrate to obtain (S)-N-protected-3-phenylpiperidine.

Step 4: Deprotection

-

The N-protecting group (e.g., Boc, Cbz) is removed under appropriate conditions. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in an alcohol is common. For a Cbz group, hydrogenolysis is often effective.

-

After deprotection, a standard aqueous work-up followed by extraction and purification by chromatography or distillation will yield the final product, this compound.

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Asymmetric Phenylation | (S)-N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine | 81% | 96% |

| Reduction & Deprotection | This compound | High | >96% (expected) |

Note: The yield and ee for the reduction and deprotection steps are typically high but may vary depending on the specific protecting group and reaction conditions.

Chiral Resolution of Racemic 3-Phenylpiperidine

An alternative and classical approach is the resolution of a racemic mixture of 3-phenylpiperidine using a chiral resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties essential for the design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical synthesis and biological relevance. While data for the specific (S)-enantiomer is prioritized, information pertaining to the racemic mixture (3-phenylpiperidine) is included where enantiomer-specific data is unavailable and is duly noted.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| Molecular Weight | 161.24 g/mol | [1][2] |

| Appearance | Colorless to almost clear liquid | [3] |

| Melting Point | 15 °C (for racemate) | [3] |

| 142-147 °C (for hydrochloride salt) | [4][5] | |

| N/A | [6] | |

| Boiling Point | 263.2 ± 19.0 °C at 760 mmHg | [6] |

| 121 °C at 9 mmHg | [4] | |

| 114 °C at 8 mmHg | [7] | |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| 1.01 g/cm³ | [3] | |

| Refractive Index (n20D) | 1.55 | [3] |

| Flash Point | 116 °C | [4] |

Table 2: Pharmacokinetic-Relevant Properties of this compound

| Property | Value | Source(s) |

| pKa (predicted) | 10.01 ± 0.10 | [8] |

| LogP | 2.55 | |

| Solubility | Stability and solubility appreciated by researchers.[5] Further experimental data is required for quantification in various solvents. | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation in a research setting.

Synthesis of this compound

This compound can be synthesized through various routes, often involving the resolution of a racemic mixture. A common approach starts from N-protected 3-piperidone.

Workflow for the Synthesis of this compound:

Detailed Methodology:

-

Grignard Reaction: N-protected 3-piperidone is reacted with a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group at the 3-position.

-

Elimination: The resulting tertiary alcohol undergoes an elimination reaction to form an enamine or a tetrahydropyridine (B1245486) intermediate.

-

Hydrogenation: The double bond is reduced via catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

Deprotection: The N-protecting group is removed. For example, a benzyl (B1604629) group can be removed by hydrogenolysis.[4]

-

Chiral Resolution: The racemic 3-phenylpiperidine (B1330008) is resolved into its enantiomers using a chiral resolving agent, such as a chiral acid, to selectively crystallize one of the diastereomeric salts.

Determination of pKa

The basicity of the piperidine (B6355638) nitrogen is a key determinant of the compound's ionization state at physiological pH. Potentiometric titration is a standard method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration:

Detailed Methodology:

-

A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent to a known concentration.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical for predicting its ability to cross cell membranes. The shake-flask method is the gold standard for experimental LogP determination.

Workflow for LogP Determination by Shake-Flask Method:

Detailed Methodology:

-

Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are mixed and shaken to ensure mutual saturation.

-

A known amount of this compound is dissolved in a mixture of the two pre-saturated phases.

-

The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Both kinetic and thermodynamic solubility can be experimentally determined.

Workflow for Thermodynamic Solubility Determination:

Detailed Methodology:

-

An excess amount of solid this compound is added to a known volume of the aqueous medium of interest (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

The resulting suspension is agitated (e.g., using a shaker) at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

The undissolved solid is removed by filtration (using a low-binding filter) or high-speed centrifugation.

-

The concentration of the dissolved compound in the clear filtrate or supernatant is quantified using a validated analytical method, such as HPLC with UV detection, against a standard curve.

Chemical Reactivity and Biological Context

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor for the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. The piperidine nitrogen can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The phenyl ring can be subject to electrophilic aromatic substitution reactions, such as nitration and bromination, often requiring prior protection of the piperidine nitrogen.

The 3-phenylpiperidine scaffold is found in numerous compounds with significant biological activity. Many derivatives are known to interact with central nervous system (CNS) targets. For example, various substituted 3-phenylpiperidines have been shown to act as dopamine (B1211576) autoreceptor agonists or antagonists.[9][10] Additionally, some 3-phenylpiperidine derivatives exhibit high affinity for sigma receptors.[11][12] The specific biological activity of the parent this compound is less well-characterized, but its role as a key structural element in these neurologically active compounds underscores its importance in drug discovery.

Potential Signaling Pathway Interactions of 3-Phenylpiperidine Derivatives:

Spectral Data

-

¹H NMR: The proton NMR spectrum of 3-phenylpiperidine would be expected to show complex multiplets for the piperidine ring protons and signals in the aromatic region for the phenyl group protons. The proton on the nitrogen atom would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the piperidine ring and the phenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-phenylpiperidine would be characterized by N-H stretching vibrations, C-H stretching from both the aliphatic piperidine ring and the aromatic phenyl ring, and C=C stretching from the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of fragments from the piperidine ring.

This guide serves as a foundational resource for researchers working with this compound. A thorough understanding and experimental validation of these physicochemical properties are paramount for its successful application in drug discovery and development.

References

- 1. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H15N | CID 101021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-PHENYLPIPERIDINE | 3973-62-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS#:59349-71-2 | Chemsrc [chemsrc.com]

- 7. 3973-62-4 Cas No. | 3-Phenylpiperidine | Apollo [store.apolloscientific.co.uk]

- 8. chembk.com [chembk.com]

- 9. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Phenylpiperidine: An In-Depth Technical Guide on its CNS Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a chiral molecule that serves as a core scaffold for a variety of centrally acting compounds. Its derivatives have shown a range of pharmacological activities, primarily modulating dopaminergic and serotonergic systems, as well as interacting with sigma receptors. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound and its closely related analogs within the central nervous system (CNS). The information presented herein is intended to support research and drug development efforts by providing a detailed understanding of its molecular targets, signaling pathways, and the experimental methodologies used for its characterization.

Molecular Targets and Binding Affinities

The primary molecular targets of this compound and its derivatives in the CNS are the dopamine (B1211576) D2 receptors (specifically autoreceptors) and sigma receptors (σ1 and σ2). Evidence also suggests potential interactions with monoamine transporters, although the affinity for these sites appears to be lower compared to its primary targets.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for this compound and its key derivatives. It is important to note that specific binding data for the parent this compound at monoamine transporters is not extensively reported in publicly available literature. The data presented for related compounds, such as (-)-3-PPP (Preclamol) and OSU-6162, provide valuable insights into the likely pharmacological profile of the parent compound.

Table 1: Binding Affinities (Ki, nM) for Dopamine, Serotonin (B10506), and Norepinephrine Transporters

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Species/Assay Conditions |

| (-)-OSU6162 | >10,000 | >10,000 | >10,000 | Human, Radioligand binding assay[1] |

| Meperidine Analogs (general) | Varied (e.g., 9e: potent) | Generally more selective for SERT | Not specified | Not specified[2] |

| 4-phenylpiperidine analogues | Varied (e.g., 9: IC50 = 6.6, 19a: IC50 = 6.0) | Varied (e.g., 9: IC50 = 223, 19a: IC50 = 180) | Not specified | Rat striatal membranes[3] |

Table 2: Binding Affinities (Ki, nM) for Dopamine and Sigma Receptors

| Compound | Dopamine D2 Receptor | Sigma-1 (σ1) Receptor | Sigma-2 (σ2) Receptor | Species/Assay Conditions |

| (-)-OSU6162 | 280 (antagonist potency) | 16 | 230 | Human, Functional and radioligand binding assays[1] |

| Preclamol ((-)-3-PPP) | High Affinity (Dopamine Autoreceptor Agonist) | High Affinity | Moderate Affinity | Not specified[4][5][6][7] |

| N-Arylalkylpiperidines (general) | Not specified | Varied (some sub-nanomolar) | Varied | Not specified[8] |

Mechanism of Action

The central mechanism of action of this compound and its analogs is complex, involving modulation of dopamine autoreceptors and sigma receptors, leading to a "stabilizing" effect on dopaminergic neurotransmission.

Dopamine D2 Autoreceptor Modulation

This compound derivatives, such as (-)-3-PPP (Preclamol), act as partial agonists at presynaptic dopamine D2 autoreceptors.[4][6] These autoreceptors are located on the soma, dendrites, and terminals of dopaminergic neurons and their activation provides a negative feedback mechanism, inhibiting dopamine synthesis and release.[9] By acting as a partial agonist, this compound analogs can either inhibit or stimulate these receptors depending on the endogenous dopamine levels. In a hyperdopaminergic state, they act as functional antagonists, reducing dopamine release. Conversely, in a hypodopaminergic state, they exhibit agonist properties, stimulating the receptors to a lesser degree than endogenous dopamine. This dual action contributes to their "dopamine stabilizing" profile.

Sigma Receptor Interaction

This compound derivatives, including (-)-OSU6162, display high affinity for sigma-1 (σ1) receptors.[10] Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[11] They are involved in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[11] The interaction of this compound derivatives with sigma-1 receptors may contribute to their neuroprotective and psychotropic effects, although the precise downstream consequences of this interaction in the context of their overall CNS profile are still under investigation. Some derivatives also show affinity for sigma-2 (σ2) receptors, which are implicated in cell proliferation and other cellular functions.[12][13]

Signaling Pathways

The interaction of this compound with its primary targets initiates distinct downstream signaling cascades.

Dopamine D2 Autoreceptor Signaling Pathway

Activation of presynaptic D2 autoreceptors by this compound analogs leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit of the coupled G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. This cascade ultimately results in decreased tyrosine hydroxylase activity (the rate-limiting enzyme in dopamine synthesis) and inhibition of dopamine release.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry of 3-Phenylpiperidine (B1330008) Derivatives

The 3-phenylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, six-membered ring system, combined with the stereogenic center at the C3 position, makes stereochemistry a critical determinant of pharmacological activity, binding affinity, and metabolic profile. This guide provides a comprehensive overview of the synthesis, conformational analysis, and structure-activity relationships of 3-phenylpiperidine derivatives, with a focus on the stereochemical aspects that are crucial for drug design and development.

Synthesis of Enantiomerically Pure 3-Phenylpiperidine Derivatives

The synthesis of specific stereoisomers of 3-phenylpiperidine is paramount for investigating their distinct biological properties. The primary strategies to achieve enantiopurity include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral auxiliaries.

1.1. Asymmetric Synthesis

Recent advances have focused on catalytic enantioselective methods to directly produce chiral 3-substituted piperidines. A notable example is the Rh-catalyzed asymmetric reductive Heck reaction. This method utilizes arylboronic acids and a dihydropyridine (B1217469) precursor to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines.[1][2] This approach has been successfully applied to the formal syntheses of clinically relevant molecules like Preclamol and Niraparib (B1663559).[2]

1.2. Chiral Resolution

A common industrial strategy involves the synthesis of a racemic mixture of 3-phenylpiperidine followed by separation of the enantiomers. This can be achieved through several methods:

-

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid creates diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs are frequently effective for this class of compounds.[3]

1.3. Synthesis via Chiral Intermediates

Another approach involves starting with N-protected 3-piperidone. A Grignard reaction with a phenylmagnesium halide, followed by elimination and hydrogenation, yields racemic N-protected 3-phenylpiperidine.[5][6] After deprotection, the resulting racemic 3-phenylpiperidine is resolved to obtain the desired (R) or (S) enantiomer.[5] The (R)-enantiomer is a key intermediate in the synthesis of the PARP inhibitor Niraparib.[7]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Phenyl-tetrahydropyridine [1]

This protocol describes the key asymmetric carbometalation step.

-

Catalyst Preparation: In a 7 mL vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Reaction Setup: To the vial, add 1,4-dioxane (B91453) (0.5 M) and stir for 5 minutes.

-

Addition of Reagents: Add phenylboronic acid (3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (1.0 equiv).

-

Reaction Conditions: Stir the resulting mixture at 70 °C for 20 hours.

-

Work-up: Cool the mixture to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica (B1680970) gel, washing with additional Et₂O.

-

Purification: Remove the solvents in vacuo. Purify the crude product by flash chromatography to afford the desired 3-phenyl-tetrahydropyridine derivative. Subsequent reduction (e.g., with H₂/Pd-C) yields the 3-phenylpiperidine.

Protocol 2: Chiral HPLC Separation of Piperidine-3-Carboxylic Acid Enantiomers [3]

This protocol provides a general framework for the chiral separation of piperidine (B6355638) derivatives.

-

Instrumentation: Utilize an HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase (CSP): Employ a Chiralpak IA column (250 x 4.6 mm, 5 µm). Polysaccharide-based CSPs are a recommended starting point for piperidine derivatives.[3]

-

Mobile Phase: Prepare a mobile phase of n-hexane and ethanol (B145695) (e.g., 70:30 v/v). For basic analytes, the addition of a small amount of an amine like diethylamine (B46881) (DEA) can improve peak shape.[3][8]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Temperature is a critical parameter that can significantly affect resolution.[3]

-

Detection: UV at 225 nm.

-

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2 mg/mL.

-

Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram. The resolution between enantiomers should be greater than 4.0 for baseline separation.[8]

Stereochemical Analysis and Conformational Preferences

The piperidine ring typically adopts a low-energy chair conformation to minimize strain.[9] For 3-phenylpiperidine, this results in two possible chair conformers where the phenyl group is either in an axial or an equatorial position. The conformational equilibrium is influenced by steric and electronic factors and can be crucial for receptor binding.

-

Conformational Equilibrium: While equatorial substitution is generally favored in substituted cyclohexanes to avoid 1,3-diaxial interactions, the preference in piperidines can be more complex. Molecular mechanics calculations and NMR studies are used to determine the relative energies of the conformers.[10][11] For some 4-phenylpiperidine (B165713) analgesics, it has been suggested that the less stable phenyl axial conformer is responsible for the biological activity.[10]

-

Analytical Techniques:

-

NMR Spectroscopy: ¹H NMR is a powerful tool for conformational analysis. The coupling constants (J-values) between vicinal protons on the piperidine ring can help determine their dihedral angles and thus distinguish between axial and equatorial substituents.[11][12] For determining enantiomeric excess, chiral solvating or derivatizing agents can be used to induce separate signals for the enantiomers.[13]

-

X-ray Crystallography: This technique provides unambiguous proof of the relative and absolute stereochemistry of a molecule in the solid state. It has been used to determine the absolute configurations of potent opioid analgesics.[14]

-

Structure-Activity Relationships (SAR) and Biological Targets

The three-dimensional arrangement of the phenyl group and other substituents on the piperidine ring is a key factor in the interaction with biological targets, most notably G-protein coupled receptors (GPCRs) like the opioid receptors.

-

Opioid Receptor Agonists: Many phenylpiperidine derivatives are potent analgesics that act as agonists at the µ-opioid receptor.[15][16][17] The stereochemistry dramatically impacts potency. For instance, in the ohmefentanyl series, isomers with a (3R,4S) configuration on the piperidine ring exhibit significantly higher analgesic potency and µ-receptor affinity compared to other stereoisomers.[14] This highlights that a specific spatial orientation of the phenyl group and other pharmacophoric elements is required for optimal receptor engagement.

-

Mechanism of Action: As µ-opioid receptor agonists, these compounds mimic the action of endogenous opioids. They bind to receptors in the central nervous system, such as in the rostral ventral medulla, inhibiting ascending pain pathways and increasing the pain threshold.[15][16][18]

Quantitative Data

The stereochemistry of 3-phenylpiperidine derivatives has a quantifiable impact on their synthesis and biological activity.

Table 1: Enantioselective Synthesis of 3-Aryl-tetrahydropyridines

| Arylboronic Acid | Ligand | Yield (%) | enantiomeric excess (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | (S)-Segphos | 95 | 98 | [1] |

| 4-Fluorophenylboronic acid | (S)-Segphos | 96 | 99 | [1] |

| 4-Methoxyphenylboronic acid | (S)-Segphos | 94 | 98 | [1] |

| 2-Thienylboronic acid | (S)-Segphos | 85 | 97 |[1] |

Table 2: Stereoselectivity in Opioid Receptor Binding and Analgesic Potency for Ohmefentanyl Isomers

| Isomer Configuration | µ-Receptor Affinity (Kᵢ Ratio DPDPE/DAMGO) | Analgesic Potency (ED₅₀, µg/kg, mouse) | Reference |

|---|---|---|---|

| (3R,4S,2'S) | 22,800 | 0.23 | [14] |

| (3R,4S,2'R) | 22,500 | 0.30 | [14] |

| (3S,4R,2'R) | - | 3,000 | [14] |

| (3S,4R,2'S) | - | 4,200 | [14] |

(Higher Kᵢ ratio indicates higher selectivity for µ-receptors. Lower ED₅₀ indicates higher potency.)

Visualizations

Diagram 1: Synthetic Workflow for Chiral 3-Phenylpiperidine

Caption: General synthetic workflow for producing enantiomers of 3-phenylpiperidine.

Diagram 2: Analytical Workflow for Chiral Separation

Caption: Typical workflow for the analysis of enantiomeric purity using chiral HPLC.

Diagram 3: Simplified Mu-Opioid Receptor Signaling

Caption: Simplified signaling pathway for µ-opioid receptor agonists.

References

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and this compound and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. chembk.com [chembk.com]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

The Ascendancy of Chiral Piperidine Scaffolds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its inherent conformational flexibility and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of a vast array of therapeutics. The introduction of chirality to the piperidine ring further amplifies its utility, allowing for exquisite control over the three-dimensional arrangement of substituents, which in turn dictates molecular recognition, biological activity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the biological activities of chiral piperidine scaffolds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Quantitative Biological Activity of Chiral Piperidine Derivatives

The true measure of a scaffold's potential lies in the quantifiable biological activity of its derivatives. The following tables summarize the in vitro and in vivo activities of several chiral piperidine-containing compounds across various therapeutic areas. This data, culled from peer-reviewed literature, highlights the remarkable potency and selectivity that can be achieved through the strategic incorporation of chiral piperidine cores.

Table 1: Kinase Inhibitory Activity of Chiral Piperidine Scaffolds

| Compound/Scaffold | Target Kinase | Assay Type | IC50 (nM) | EC50 (nM) | K_D_ (nM) | Reference |

| AZD7762 | Chk1 | Cell-free | 5 | - | - | [1] |

| Chk2 | Cell-free | 5 | - | - | [1] | |

| Compound 53 | EGFRWT | Kinase Inhibition | 168.8 | - | - | [2] |

| EGFRTM | Kinase Inhibition | 27.7 | - | - | [2] | |

| Compound 61 | PDGFRβ | Cell-based | 7 | - | - | [2] |

| Compound 62 | PDGFRβ | Cell-based | 6 | - | - | [2] |

| Akt1 Inhibitor | Akt1 | Kinase Inhibition | 3 | - | - | [2] |

Table 2: Anticancer Activity of Chiral Piperidine Analogs

| Compound/Scaffold | Cancer Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Notes | Reference |

| HDM2-p53 PPI Inhibitor (24) | - | Inhibition Assay | 0.041 | - | - | [2] |

| Antimelanoma Compound (45) | Melanoma Cells | Cell Viability | 0.030 | 0.040 | Induces cellular senescence | [2] |

| Rhodanine-piperazine hybrid (10) | MCF-7 | MTT Assay | Comparable to Gefitinib | - | - | [3] |

| Rhodanine-piperazine hybrid (12) | MCF-7 | MTT Assay | Comparable to Gefitinib | - | - | [3] |

Table 3: Neuroprotective and Other Activities of Chiral Piperidine Derivatives

| Compound/Scaffold | Biological Target/Model | Assay Type | IC50 | EC50 | Activity/Endpoint | Reference |

| Fenazinel Derivative (9d) | hERG | Patch Clamp | 24.61 µM | - | Weak hERG inhibition | [4] |

| Hypoxia Tolerance (mice) | In vivo | - | - | Increased survival time | [4] | |

| Piperine | MPTP-induced Parkinson's (mice) | In vivo | - | - | Neuroprotective effects | [5] |

| HJ105 (Piperine derivative) | Aβ1-42-induced neuroinflammation | In vitro/In vivo | - | - | Neuroprotective effects | [6] |

| PCAF Inhibitor (40) | PCAF Bromodomain | Binding Assay | - | - | K_D_ ~150 nM | [2] |

| MeV-RdRp Inhibitor (11) | Measles Virus RdRp | Inhibition Assay | - | 60 nM | Maintained inhibition | [2] |

| SUCNR1 Inhibitor (13) | hSUCNR1 | GTPγS Assay | 0.52 µM | - | - | [2] |

Key Experimental Protocols

The rigorous evaluation of chiral piperidine scaffolds necessitates the use of robust and reproducible experimental methodologies. This section provides detailed protocols for several key assays cited in the preceding tables.

Checkpoint Kinase 1 (Chk1) Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by the Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Synthetic peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR)[1]

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Stop buffer (e.g., 50 mM EDTA in kinase buffer)

-

Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated)

-

384-well assay plates

-

Microplate reader capable of detecting SPA signal

Procedure:

-

Prepare serial dilutions of the chiral piperidine test compound in kinase buffer.

-

In a 384-well plate, add the test compound, recombinant Chk1 enzyme, and the biotinylated peptide substrate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the K_m_ for ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).

-

Terminate the reaction by adding the stop buffer containing EDTA and SPA beads.[1]

-

Allow the beads to settle and capture the biotinylated, ³³P-labeled peptide.

-

Measure the radioactive signal using a suitable microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

This electrophysiological assay measures the inhibitory effect of test compounds on the human ether-à-go-go-related gene (hERG) potassium channel, a critical determinant of cardiac safety.

Materials:

-

CHO or HEK293 cells stably expressing the hERG channel

-

Cell culture medium and reagents

-

Automated patch-clamp system (e.g., IonFlux, Patchliner)

-

Extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)[7]

-

Intracellular solution (e.g., 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES, pH 7.2)[7]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Culture the hERG-expressing cells to an appropriate confluency.

-

Harvest the cells and prepare a single-cell suspension in the extracellular solution.

-

Load the cell suspension and the test compound solutions onto the automated patch-clamp system.

-

The system will automatically establish whole-cell patch-clamp recordings.

-

Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[8]

-

After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

-

Record the hERG current at each concentration until a steady-state block is achieved.

-

Wash out the compound to assess the reversibility of the block.

-

Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.

Cellular Senescence Assay (SA-β-gal Staining)

This cytochemical assay detects the activity of senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells.

Materials:

-

Cultured cells (e.g., melanoma cells)

-

6-well plates or 35 mm dishes

-

Phosphate-buffered saline (PBS)

-

Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)[1]

-

Staining Solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)[1]

-

Light microscope

Procedure:

-

Seed the cells in a 6-well plate or 35 mm dish and treat with the chiral piperidine compound to induce senescence.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with the Fixing Solution for 3-5 minutes at room temperature.[1]

-

Wash the cells three times with PBS.

-

Add the freshly prepared SA-β-gal Staining Solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a non-CO₂ incubator for 12-16 hours, protected from light.[1]

-

Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.

-

Quantify the percentage of blue-stained (senescent) cells by counting at least 100 cells in multiple random fields.

p53-MDM2 Interaction Assay (AlphaLISA)

This homogeneous, bead-based assay measures the disruption of the protein-protein interaction between p53 and its negative regulator, MDM2.

Materials:

-

Recombinant GST-tagged MDM2 and His-tagged p53 proteins

-

AlphaLISA GSH Acceptor beads and Ni-chelate Donor beads

-

AlphaLISA PPI Buffer

-

Test compounds

-

384-well microplates

-

AlphaScreen-capable microplate reader

Procedure:

-

In a 384-well plate, add GST-MDM2, His-p53, and various concentrations of the test compound in AlphaLISA PPI Buffer.

-

Incubate the mixture for 60 minutes at room temperature to allow for binding and potential inhibition.[9]

-

Add GSH AlphaLISA Acceptor beads and incubate for another 60 minutes.[9]

-

Add Ni-chelate Donor beads and incubate for a final 60 minutes in the dark.[9]

-

Read the plate on an AlphaScreen reader. A decrease in the AlphaLISA signal indicates disruption of the p53-MDM2 interaction by the test compound.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling pathway or the logical flow of an experiment is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the biological activities of chiral piperidine scaffolds.

Chk1 Signaling Pathway in DNA Damage Response

Caption: Chk1 signaling pathway in response to DNA damage.

p53-MDM2 Negative Feedback Loop

Caption: The p53-MDM2 negative feedback loop.

Experimental Workflow for a Cell-Based Assay

Caption: General experimental workflow for a cell-based assay.

Conclusion

Chiral piperidine scaffolds continue to be a cornerstone of modern medicinal chemistry. Their inherent structural and chemical properties, coupled with the ever-expanding toolkit of synthetic methodologies for their stereocontrolled synthesis, ensure their continued prominence in the quest for novel therapeutics. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in drug discovery and development. The ability to fine-tune biological activity through the precise placement of substituents on a chiral piperidine ring underscores the power of stereochemistry in the design of next-generation medicines.

References

- 1. buckinstitute.org [buckinstitute.org]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. CHEK1 - Wikipedia [en.wikipedia.org]

- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmicrosystems.com [cellmicrosystems.com]

- 9. resources.revvity.com [resources.revvity.com]

(S)-3-Phenylpiperidine: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its presence in a multitude of biologically active compounds. The piperidine (B6355638) scaffold is a common motif in pharmaceuticals, and the stereochemistry at the C3 position is often critical for target affinity and selectivity. This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed experimental protocols, quantitative data, and insights into the biological significance of the molecules derived from it. The primary applications highlighted herein are its use in the synthesis of the PARP inhibitor Niraparib and various Central Nervous System (CNS) agents, including dopamine (B1211576) and sigma receptor ligands.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug development. Several methods have been developed to achieve high enantiopurity, with two prominent strategies being Rhodium-catalyzed asymmetric reductive Heck reactions and the asymmetric hydrogenation of pyridinium (B92312) salts.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method provides an efficient route to 3-substituted tetrahydropyridines, which can be readily reduced to the corresponding piperidines. The reaction utilizes a rhodium catalyst with a chiral ligand to control the stereochemistry of the carbon-carbon bond formation.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (3.0 mol %) and a chiral phosphine (B1218219) ligand (e.g., (S)-SEGPHOS, 6.6 mol %). Anhydrous, degassed solvent (e.g., toluene/water mixture) is added, and the mixture is stirred to form the active catalyst.

-

Reaction Setup: To the activated catalyst solution, the arylboronic acid (1.5 equiv.) and the dihydropyridine (B1217469) substrate (1.0 equiv.) are added.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 12-24 hours) until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched 3-phenyl-tetrahydropyridine.

-

Reduction to Piperidine: The purified tetrahydropyridine (B1245486) is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation (e.g., H₂, Pd/C) to yield this compound.

| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (S)-3-Phenyl-1,2,3,6-tetrahydropyridine | 95 | 98 |

| 2 | 4-Fluorophenylboronic acid | (S)-3-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine | 92 | 99 |

| 3 | 4-Methoxyphenylboronic acid | (S)-3-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | 96 | 98 |

Table 1: Representative data for the Rh-catalyzed asymmetric reductive Heck reaction.

Asymmetric Hydrogenation of Pyridinium Salts

This method involves the reduction of a pyridinium salt precursor using a chiral iridium catalyst. The activation of the pyridine (B92270) ring as a pyridinium salt enhances its reactivity towards hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Benzylpyridinium Salt

-

Substrate Preparation: N-benzyl-3-phenylpyridinium bromide is prepared by reacting 3-phenylpyridine (B14346) with benzyl (B1604629) bromide in a suitable solvent like acetone.

-

Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (1 mol %) and a chiral ligand (e.g., (S,S)-MeO-BoQphos, 3 mol %) are dissolved in a degassed solvent such as THF.

-

Hydrogenation: The pyridinium salt is added to the catalyst solution in a high-pressure autoclave. The vessel is purged with hydrogen and then pressurized to 600 psi. The reaction is stirred at a controlled temperature (e.g., 40 °C) for 24 hours.

-

Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-benzyl-(S)-3-phenylpiperidine.

-

Debenzylation: The N-benzyl group is removed by hydrogenolysis (e.g., H₂, Pd(OH)₂/C) to afford this compound.

| Entry | Ligand | Product | Yield (%) | er |

| 1 | (S)-Segphos | N-Benzyl-(S)-3-phenylpiperidine | >95 | 91.8:8.2 |

| 2 | (S,S)-MeO-BoQphos | N-Benzyl-(S)-3-phenylpiperidine | >95 | 99.3:0.7 |

Table 2: Ligand screening results for the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium salt.

Applications of this compound in Synthesis

Synthesis of Niraparib

This compound is a key chiral intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.

Experimental Protocol: Synthesis of a Niraparib Intermediate

-

Boc Protection: To a solution of this compound in dichloromethane, di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion. The solvent is removed, and the crude product is purified to give (S)-tert-butyl 3-phenylpiperidine-1-carboxylate.

-

Nitration: The Boc-protected piperidine is dissolved in concentrated sulfuric acid and cooled. A nitrating agent (e.g., potassium nitrate) is added portion-wise, maintaining a low temperature. The reaction is stirred until the starting material is consumed. The mixture is then poured onto ice and neutralized, and the product is extracted with an organic solvent.

-

Reduction: The nitro group of the resulting compound is reduced to an amine using standard conditions (e.g., H₂, Pd/C in methanol (B129727) or ethanol) to yield (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a key precursor to Niraparib.

| Step | Product | Yield (%) |

| 1 | (S)-tert-butyl 3-phenylpiperidine-1-carboxylate | >95 |

| 2 | (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate | ~85 |

| 3 | (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | >90 |

Table 3: Yields for the synthesis of a Niraparib precursor from this compound.

dot

Caption: Synthetic workflow for Niraparib from this compound.

Synthesis of CNS Agents

The 3-phenylpiperidine (B1330008) scaffold is a privileged structure for targeting CNS receptors, particularly dopamine and sigma receptors.

(S)-3-(3-Hydroxyphenyl)-N-n-propylpiperidine, also known as (-)-Preclamol, is a dopamine D2 receptor agonist that has been studied for its antipsychotic properties.

Experimental Protocol: Synthesis of (-)-Preclamol

-

Starting Material: The synthesis can start from (S)-3-(3-methoxyphenyl)piperidine, which can be obtained through asymmetric synthesis or resolution.

-

N-Alkylation: (S)-3-(3-methoxyphenyl)piperidine is reacted with propyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile (B52724) to yield (S)-3-(3-methoxyphenyl)-N-propylpiperidine.

-

Demethylation: The methoxy (B1213986) group is cleaved to the corresponding phenol (B47542) using a demethylating agent such as hydrobromic acid (HBr) or boron tribromide (BBr₃) to afford (-)-Preclamol.

| Step | Reactant | Product | Yield (%) |

| 1 | (S)-3-(3-methoxyphenyl)piperidine | (S)-3-(3-methoxyphenyl)-N-propylpiperidine | ~80 |

| 2 | (S)-3-(3-methoxyphenyl)-N-propylpiperidine | (-)-Preclamol | ~75 |

Table 4: Representative yields for the synthesis of (-)-Preclamol.

dot

Caption: Synthetic pathway to the dopamine agonist (-)-Preclamol.

Derivatives of this compound have shown high affinity for sigma receptors, which are implicated in a variety of neurological disorders.

Experimental Protocol: General Synthesis of a Sigma Receptor Ligand

-

N-Alkylation: this compound is N-alkylated with a suitable electrophile, for example, a substituted benzyl halide or an alkyl halide containing a terminal functional group for further elaboration, in the presence of a base.

-

Further Modification (if necessary): The introduced side chain or the phenyl ring can be further functionalized to modulate the ligand's affinity and selectivity for sigma-1 and sigma-2 receptors.

Biological Significance and Signaling Pathways

PARP Inhibition by Niraparib

Niraparib functions by inhibiting PARP enzymes (PARP-1 and PARP-2), which are crucial for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

dot

Caption: Mechanism of action of Niraparib via PARP inhibition.

Dopamine Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP. These signaling cascades modulate neuronal excitability and play a key role in motor control, motivation, and reward.

dot

Caption: Simplified dopamine receptor signaling pathway.

Sigma Receptor Signaling

Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface. They are not typical GPCRs and modulate a variety of signaling pathways, including calcium signaling, ion channel function, and neuronal survival. Ligands binding to sigma-1 receptors can influence these processes, making them attractive targets for neurodegenerative and psychiatric disorders.

dot

The (S)-3-Phenylpiperidine Scaffold: A Privileged Motif in the Discovery of Novel CNS-Acting Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (S)-3-phenylpiperidine scaffold has emerged as a critical pharmacophore in the design and discovery of novel therapeutics targeting the central nervous system (CNS). This structural motif, characterized by a chiral center at the 3-position of the piperidine (B6355638) ring, imparts specific conformational constraints that are crucial for selective and potent interactions with various biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships (SAR), and pharmacological evaluation of drugs and clinical candidates containing the this compound core, with a focus on their application as modulators of dopamine (B1211576) and sigma receptors.

I. Quantitative Bioactivity of Key this compound Derivatives

The following tables summarize the in vitro binding affinities and functional activities of two prominent compounds featuring the this compound scaffold: Preclamol and OSU-6162. These compounds have been instrumental in elucidating the therapeutic potential of modulating dopamine and sigma receptors for the treatment of neuropsychiatric disorders.

Table 1: Dopamine D2 Receptor Binding Affinity and Functional Activity

| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | IC₅₀ (µM) | Functional Activity | Reference |

| Preclamol ((-)-3-PPP) | Dopamine D2 | Radioligand Binding | Not explicitly stated in single source | - | Partial Agonist | [1][2][3] |

| OSU-6162 | Dopamine D2 | Radioligand Binding ([³H]spiperone) | 900 | 5.8 | Antagonist | [4][5] |

Table 2: Sigma-1 Receptor Binding Affinity

| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | Reference |

| OSU-6162 | Sigma-1 | Radioligand Binding | Nanomolar affinity | [6] |

II. Structure-Activity Relationships (SAR): The Significance of the (S)-Configuration

SAR studies have consistently demonstrated the critical importance of the (S)-enantiomer of 3-phenylpiperidine (B1330008) for optimal activity at dopamine D2 receptors. The stereochemistry at the C3 position dictates the spatial orientation of the phenyl group, which is a key interaction motif with the receptor binding pocket.

A study on meta-substituted (S)-phenylpiperidines revealed that these compounds act as preferential dopamine D2 autoreceptor antagonists.[7] The pharmacological profile was found to be highly dependent on the nature of the substituents on both the aromatic ring and the piperidine nitrogen.[8][9] For instance, N-propyl substitution in combination with an aromatic substituent possessing a high group dipole moment in the meta-position resulted in high in vivo activity on dopamine synthesis and turnover, without inducing strong catalepsy.[8] This highlights the nuanced structure-activity relationships that can be explored within this scaffold to fine-tune the desired pharmacological effect.

Conversely, the (R)-enantiomer often exhibits a different pharmacological profile. For example, in the case of 3-PPP, the (+)-enantiomer acts as a dopamine agonist at both autoreceptors and postsynaptic receptors, whereas the (-)-enantiomer (Preclamol) acts as an agonist at autoreceptors but an antagonist at postsynaptic receptors.[10] This stereospecificity underscores the importance of enantioselective synthesis to isolate the desired therapeutic agent.

III. Key Experimental Protocols

Detailed methodologies are essential for the successful discovery and characterization of novel drug candidates. The following sections provide protocols for key in vitro and in vivo assays relevant to the study of this compound derivatives.

A. In Vitro Assay: Dopamine D2 Receptor Radioligand Binding Assay using [³H]-Spiperone

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[11][12][13][14][15]

1. Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Non-specific binding control: (+)-Butaclamol (10 µM final concentration).

-

Test compounds (serial dilutions).

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and liquid scintillation counter.

2. Membrane Preparation:

-

Harvest cultured HEK293-D2 cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

3. Binding Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).

-

[³H]-Spiperone (final concentration typically 2-3 times the Kd value).

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of (+)-butaclamol) from the total binding (counts in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

B. In Vivo Assay: Rodent Catalepsy Test

Catalepsy in rodents is a behavioral state of immobility and is a widely used preclinical model to predict the extrapyramidal side effects of antipsychotic drugs that act as dopamine D2 receptor antagonists.[16][17][18][19][20]

1. Animals:

-

Male Wistar rats or Swiss albino mice.

-

Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

2. Apparatus:

-

A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.

3. Procedure:

-

Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.

-

Start a stopwatch immediately.

-

Measure the time the animal maintains this unnatural posture (descent latency). The endpoint is when the animal removes both forepaws from the bar.

-

A cut-off time (e.g., 180 or 300 seconds) should be set to avoid undue stress to the animals.

4. Data Analysis:

-

The mean descent latency for each treatment group is calculated.

-

A significant increase in the descent latency compared to the vehicle-treated group is indicative of a cataleptogenic effect.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and discovery is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

V. Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the development of novel drugs for CNS disorders. Its unique stereochemical and conformational properties have enabled the design of potent and selective modulators of key neurotransmitter systems, particularly the dopaminergic and sigma receptor systems. The examples of Preclamol and OSU-6162 demonstrate the potential of this scaffold to yield compounds with nuanced pharmacological profiles, such as partial agonism and dopamine stabilization. A thorough understanding of the synthesis, structure-activity relationships, and relevant in vitro and in vivo assays is paramount for the continued success of drug discovery programs centered on this important chemical motif. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of CNS drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D(2) receptor antagonism and fast receptor dissociation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OSU-6162, a Sigma1R Ligand in Low Doses, Can Further Increase the Effects of Cocaine Self-Administration on Accumbal D2R Heteroreceptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. en.bio-protocol.org [en.bio-protocol.org]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Induction of catalepsy in mice | PPTX [slideshare.net]

- 18. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Enantiomeric Pharmacology of 3-Phenylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpiperidine (B1330008) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The chirality introduced by the phenyl substitution at the 3-position results in enantiomers with often distinct pharmacological profiles. This technical guide provides an in-depth exploration of the pharmacology of 3-phenylpiperidine and its enantiomers, with a particular focus on the well-studied derivative, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), as a representative example. This document summarizes quantitative binding data, details key experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The 3-phenylpiperidine moiety is a key pharmacophore found in a variety of centrally acting agents.[1] The stereochemistry at the C3 position of the piperidine (B6355638) ring plays a crucial role in determining the affinity and efficacy of these compounds at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. While the pharmacology of the parent 3-phenylpiperidine compound is not extensively reported in the literature, its derivatives have been the subject of significant investigation, revealing complex structure-activity relationships.[1]

This guide will focus on the differential pharmacology of the enantiomers of 3-phenylpiperidine derivatives, primarily using 3-PPP as a case study to illustrate the profound impact of stereochemistry on receptor interactions and functional outcomes.

Quantitative Pharmacological Data

The enantiomers of 3-phenylpiperidine derivatives exhibit distinct binding affinities and functional activities at various receptors, most notably dopamine (B1211576) and sigma receptors. The following tables summarize the available quantitative data for the enantiomers of the representative compound, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP).

Table 1: Receptor Binding Affinities (Ki) of 3-PPP Enantiomers

| Enantiomer | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |

| (+)-3-PPP | Dopamine D2 | - | [3H]Spiperone | Rat Striatum |

| Sigma (High Affinity) | 1.3 - 7.5 | (+)-[3H]3-PPP | Rat Brain Membranes | |

| Sigma (Low Affinity) | 84 - 500 | (+)-[3H]3-PPP | Rat Brain Membranes | |

| (-)-3-PPP | Dopamine D2 | - | [3H]Spiperone | Rat Striatum |

Note: Specific Ki values for dopamine D2 receptors were not consistently found in the provided search results, though the differential effects are well-documented qualitatively.

Table 2: Functional Activity of 3-PPP Enantiomers

| Enantiomer | Target | Functional Effect | Assay Type |

| (+)-3-PPP | Dopamine Autoreceptors | Agonist | Biochemical & Behavioral Assays |

| Postsynaptic Dopamine Receptors | Agonist | Biochemical & Behavioral Assays | |

| (-)-3-PPP | Dopamine Autoreceptors | Agonist | Biochemical & Behavioral Assays |

| Postsynaptic Dopamine Receptors | Antagonist | Biochemical & Behavioral Assays |

Key Signaling Pathways

The differential effects of the 3-PPP enantiomers on dopamine receptors result in distinct downstream signaling cascades. The (+)-enantiomer, acting as a full agonist, stimulates both presynaptic autoreceptors and postsynaptic receptors. In contrast, the (-)-enantiomer's unique profile of autoreceptor agonism and postsynaptic antagonism leads to a more complex modulation of dopaminergic neurotransmission.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the pharmacological characterization of 3-phenylpiperidine derivatives.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone.

-

Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 50-100 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-